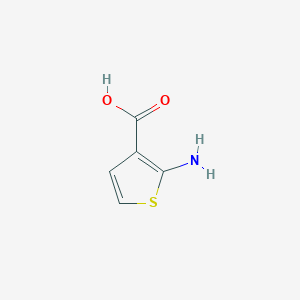

2-aminothiophene-3-carboxylic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-aminothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMLBZKIUZTEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363692 | |

| Record name | 2-aminothiophene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56387-08-7 | |

| Record name | 2-Amino-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56387-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-aminothiophene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-thiophenecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Aminothiophene 3 Carboxylic Acid and Its Derivatives

The Gewald Reaction and Its Advanced Modifications

The Gewald reaction, first reported in the 1960s, is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. organic-chemistry.orgnih.govarkat-usa.orgchemrxiv.org It typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a basic catalyst. organic-chemistry.orgmdpi.com The reaction's adaptability and the ready availability of starting materials have cemented its importance in organic synthesis. researchgate.net

One-Pot and Two-Step Procedures in Gewald Synthesis

The Gewald synthesis of 2-aminothiophene-3-carboxylic acid and its derivatives can be performed using either a one-pot or a two-step procedure. researchgate.netlookchem.com

The one-pot procedure is a convergent approach where the carbonyl compound, the activated nitrile, and elemental sulfur are reacted together in a single step in the presence of an amine base. researchgate.nettubitak.gov.tr This method is often favored for its simplicity and efficiency. tubitak.gov.tr

The two-step procedure involves the initial Knoevenagel condensation of the ketone or aldehyde with the activated nitrile to form an α,β-unsaturated nitrile intermediate. lookchem.comtubitak.gov.trresearchgate.net This intermediate is then isolated before being treated with sulfur and a base to yield the 2-aminothiophene. tubitak.gov.trresearchgate.net This approach can be advantageous in cases where the one-pot method gives low yields, particularly with certain alkyl aryl ketones. lookchem.comtubitak.gov.tr For instance, the reaction of aryl alkyl ketones with ethyl cyanoacetate (B8463686) and sulfur often requires a two-step, one-pot method with portionwise addition of sulfur over an extended period to achieve good yields. mdpi.comresearchgate.net

| Procedure | Description | Advantages | Disadvantages |

| One-Pot | All reactants (ketone/aldehyde, activated nitrile, sulfur) are combined in a single reaction vessel with a base. researchgate.nettubitak.gov.tr | Simplicity, efficiency, time-saving. tubitak.gov.tr | May result in lower yields for specific substrates like aryl ketones. mdpi.comtubitak.gov.tr |

| Two-Step | Involves the initial isolation of the Knoevenagel condensation product (α,β-unsaturated nitrile) followed by reaction with sulfur and a base. lookchem.comtubitak.gov.trresearchgate.net | Can provide better yields for challenging substrates. lookchem.comtubitak.gov.tr | More time-consuming and requires isolation of an intermediate. researchgate.net |

Catalytic Systems and Reagents for Enhanced Synthesis

The choice of catalyst and reagents is crucial for optimizing the yield and efficiency of the Gewald reaction. While traditional methods often employ bases like morpholine (B109124) or triethylamine, recent advancements have introduced more effective catalytic systems. researchgate.netresearchgate.nettubitak.gov.tr

L-proline has been demonstrated as an efficient catalyst for the three-component Gewald reaction, offering high yields under mild conditions with low catalyst loading. nih.govresearchgate.net Imidazole has also been used as a catalyst, promoting the reaction between ketones or aldehydes, dicyanomethane, and elemental sulfur in DMF at 60 °C to give moderate to high yields of 2-aminothiophenes. researchgate.net

The use of an N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber as a heterogeneous catalyst has shown excellent results, with good to excellent yields (65-91%) and the ability to be recycled and reused multiple times with minimal loss of activity. nih.govresearchgate.net Other catalytic systems include CaO, which has been reported as a cost-effective catalyst for the one-pot synthesis in ethanol. derpharmachemica.com

| Catalyst/Reagent | Conditions | Yields | Key Advantages |

| L-proline | Mild reaction conditions. nih.govresearchgate.net | High. nih.govresearchgate.net | Low catalyst loading, simple procedure. nih.govresearchgate.net |

| Imidazole | DMF, 60 °C. researchgate.net | Moderate to High. researchgate.net | Efficient for a range of substrates. researchgate.net |

| N-methylpiperazine-functionalized polyacrylonitrile fiber | Reflux in ethanol. nih.gov | 65-91%. nih.govresearchgate.net | Recyclable and reusable catalyst. nih.govresearchgate.net |

| CaO | Reflux in ethanol. derpharmachemica.com | Moderate to Good. derpharmachemica.com | Inexpensive and readily available. derpharmachemica.com |

| Morpholinium acetate | In the presence of excess morpholine. researchgate.net | Good to Moderate. researchgate.net | Effective for aryl alkyl ketones. researchgate.net |

Microwave-Assisted Gewald Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the Gewald synthesis of this compound derivatives. researchgate.netlookchem.comresearchgate.netclockss.org This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. lookchem.comclockss.org

For example, a two-minute microwave irradiation has been successfully employed for the synthesis of various this compound derivatives. researchgate.netresearchgate.net In one study, an efficient microwave-assisted Gewald method was developed for preparing 2-aminothiophene derivatives in 30 minutes with isolated yields ranging from 57% to 95%. clockss.org The optimized conditions for this particular synthesis were using pyrrolidine (B122466) as the base and DMF as the solvent at 50 °C under microwave irradiation. clockss.org

Microwave-assisted synthesis has also been carried out under solvent-free conditions, further enhancing the green credentials of the reaction. researchgate.net

| Reaction | Conditions | Time | Yield |

| Synthesis of various this compound derivatives | Microwave irradiation. researchgate.netresearchgate.net | 2 minutes | - |

| Synthesis of 2-aminothiophene derivatives | Pyrrolidine, DMF, 50 °C, Microwave. clockss.org | 30 minutes | 57-95%. clockss.org |

| Synthesis of tetrahydro-benzo[b]thiophene-3-carboxylic acid N-aryl amides | Solvent-free, microwave, morpholine. researchgate.net | - | 84-95%. researchgate.net |

Solvent-Free and Green Chemistry Approaches

In line with the principles of green chemistry, several solvent-free and environmentally benign methods for the Gewald reaction have been developed. researchgate.netsciforum.netumich.eduresearchgate.net These approaches aim to reduce or eliminate the use of hazardous organic solvents, minimize waste, and improve energy efficiency.

Mechanochemistry, specifically ball-milling, has been successfully applied to the one-pot, three-component synthesis of 2-aminothiophene derivatives under solvent- and catalyst-free conditions. sciforum.net This high-speed vibration milling technique can produce high yields in a short reaction time. sciforum.netresearchgate.net

Solvent-free Gewald reactions have also been achieved using microwave irradiation, often in the presence of a small amount of a basic catalyst like morpholine. researchgate.net These methods are not only environmentally friendly but also offer advantages in terms of simplified work-up procedures. researchgate.net The use of water as a solvent, sometimes in combination with ultrasound irradiation, represents another green approach to the Gewald synthesis. nih.gov

Limitations and Challenges

Despite its versatility, the Gewald reaction has some limitations. One of the main challenges is the limited reactivity of aryl ketones in the one-pot procedure, which often necessitates a two-step approach or modified one-pot methods with careful, portionwise addition of sulfur over extended reaction times. mdpi.comresearchgate.net

Furthermore, the synthesis of certain specific derivatives of this compound can be challenging. For instance, the hydrolysis of some ester derivatives of Gewald products to the corresponding carboxylic acids can be difficult using traditional saponification methods. umich.edu This has led to the development of solid-phase synthesis approaches to overcome this hurdle. umich.edu

Alternative Synthetic Routes to this compound and its Analogs

While the Gewald reaction is the most common method, other synthetic routes to 2-aminothiophenes exist. One such alternative involves the reaction of cyanothioacetamide with α-bromochalcones. nih.govacs.org Another approach is the Lewis acid-catalyzed recyclization of donor-acceptor cyclopropanes upon treatment with reagents like ammonium (B1175870) thiocyanate (B1210189) or thiourea. nih.govacs.org However, these methods can have drawbacks such as long reaction times and the need for less accessible starting materials. nih.govacs.org

A multicomponent synthesis of 2-aminothiophene carboxylic acids has also been reported through the reaction of methyl 2-siloxycyclopropanecarboxylates, alkyl cyanoacetates, and elemental sulfur. thieme-connect.com This method provides a rapid route to novel δ-amino acids. thieme-connect.com

Transformation of Thiophene (B33073) Derivatives for the Introduction of Amino and Carboxylic Acid Groups

An alternative strategy to construct the this compound framework involves the modification of pre-existing thiophene rings. One such method is the reaction of thiophenes with a CCl4–CH3OH–catalyst system, where catalysts such as Fe(acac)3, VO(acac)2, and Mo(CO)6 have been found to be effective. semanticscholar.org The proposed mechanism involves the oxidation of methanol (B129727) to formaldehyde, which then hydroxymethylates the thiophene. Subsequent oxidation of the 2-hydroxymethylthiophene intermediate yields the 2-thiophenecarboxylic acid, which can be esterified in the presence of excess methanol. semanticscholar.org

The introduction of the amino group can be achieved through various synthetic transformations. For example, 3-aminothiophene can be prepared from thiophene-3-carboxylic acid via a Curtius rearrangement. chemicalforums.com This involves converting the carboxylic acid to an acyl azide, which then rearranges to an isocyanate upon heating, followed by hydrolysis to the amine. Another approach involves the saponification of a 3-aminothiophene-2-carboxylate ester to the corresponding carboxylic acid, followed by decarboxylation. chemicalforums.com

Furthermore, 2-amino-4,5-dihydrothiophene-3-carbonitriles have been synthesized through the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization. acs.org This reaction's efficiency is dependent on the base and reaction conditions, with potassium hydroxide (B78521) proving to be an effective base. acs.org

Multicomponent Reactions Beyond Gewald for this compound

While the Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes, other multicomponent reactions (MCRs) have also been explored for the construction of this scaffold. MCRs are highly valued for their atom economy and ability to generate molecular complexity in a single step. nih.gov

One notable example is a three-component reaction involving an aldehyde, methyl acrylate, and di-tert-butyl dicarbonate (B1257347) in the presence of DABCO to synthesize substituted 2-aminothiophenes. nih.gov Another approach utilizes trimethyl orthoacetate as a component in a multicomponent reaction to afford 3,4-substituted-2-aminothiophenes. nih.gov

The Asinger reaction, another powerful MCR, can be used to synthesize thiazolines from components like isobutyraldehyde, elemental sulfur, and ammonia. nih.gov While not directly yielding 2-aminothiophenes, the resulting heterocyclic products can be valuable intermediates for further transformations.

It is important to note that the term "multicomponent reaction" encompasses a broad range of transformations beyond the classical named reactions. organic-chemistry.orgnih.gov The development of novel MCRs continues to be an active area of research, offering new and efficient pathways to complex molecules like this compound and its derivatives. nih.gov

Derivatization Strategies of this compound

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for various derivatization reactions, most notably esterification and amidation.

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com This is a classic condensation reaction that produces an ester and water. youtube.com For instance, 3-aminothiophene-2-carboxylic acid can be converted to its methyl ester by heating with methanol. google.com The resulting this compound esters are noted for their potential as cytostatic agents. nih.gov

Amidation , the formation of an amide bond, can be accomplished by reacting the carboxylic acid with an amine. Direct conversion often requires high temperatures, typically above 160°C. youtube.com However, the use of coupling reagents or activating agents allows for milder reaction conditions. Lewis acids, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH2CF3)3), have been shown to be effective for the direct amidation of carboxylic acids with a wide range of amines, often with simple purification procedures. organic-chemistry.org This method has been successfully applied to the amidation of N-protected amino acids with minimal racemization. organic-chemistry.org Other activating agents include chloroformates and carbonyldiimidazole (CDI). youtube.com The resulting 2-aminothiophene-3-carboxamides are important building blocks for the synthesis of various heterocyclic compounds. tubitak.gov.tr

Modifications of the Amino Group: Acylation and Alkylation

The amino group at the C2 position of the thiophene ring provides another site for functionalization, primarily through acylation and alkylation reactions.

Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, to form an amide. For example, 2-aminothiophene-3-carboxamides can be acylated with phenylacetic acid to yield the corresponding 2-(2-phenylacetylamino) derivatives. tubitak.gov.tr This modification is often employed in the synthesis of biologically active molecules.

Alkylation of the amino group can introduce alkyl substituents. While direct alkylation can sometimes be challenging due to the potential for over-alkylation, specific methods can be employed. The reactivity of the amino group allows for the synthesis of a diverse range of N-substituted derivatives, which can significantly influence the biological properties of the resulting compounds.

Functionalization at the Thiophene Ring (C4 and C5 positions)

The C4 and C5 positions of the this compound ring system are also amenable to functionalization, allowing for the introduction of a wide variety of substituents. The nature of the substituents at these positions is often determined by the choice of starting materials in the initial cyclization reaction, particularly in the Gewald synthesis. arkat-usa.org

For instance, by using different ketones in the Gewald reaction, a range of alkyl, aryl, and cycloalkyl groups can be introduced at the C4 and C5 positions. arkat-usa.org This is exemplified by the synthesis of various 2-amino-4-methyl-thiophene-3-carboxylic acid derivatives from acetylacetone (B45752) and 2-amino-tetrahydro-benzo[b]thiophene-3-carboxylic acid N-aryl amides from cyclic ketones. tandfonline.com

Further modifications of the thiophene ring can also be achieved post-synthesis. For example, electrophilic substitution reactions can be employed to introduce functional groups, although the reactivity of the ring is influenced by the existing amino and carboxylic acid/ester groups. Diazotization of the amino group can lead to the formation of diazonium salts, which can then be coupled with aromatic amines to produce diazo compounds. tubitak.gov.tr

Synthesis of Fused Heterocyclic Systems from this compound

The strategic positioning of amino and carboxylic acid functionalities on the thiophene ring in this compound and its derivatives makes it a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve the cyclization of the starting thiophene with appropriate reagents to construct an additional heterocyclic ring, leading to compounds with significant chemical and biological diversity.

Thienopyrimidines

Thienopyrimidines are a prominent class of fused heterocycles synthesized from this compound derivatives. These compounds are of considerable interest due to their wide range of pharmacological activities. nih.govnih.gov The synthesis often involves the reaction of a 2-aminothiophene-3-carboxylate or a related derivative with a reagent that provides the necessary carbon and nitrogen atoms to form the pyrimidine (B1678525) ring.

One common method involves the cyclization of this compound esters with various nitriles. tubitak.gov.tr For instance, the reaction of 2-aminothiophene-3-carboxamide (B79593) derivatives with nitriles in the presence of an acid catalyst like hydrochloric acid in dioxane can yield the corresponding thieno[2,3-d]pyrimidine (B153573) derivatives. tubitak.gov.tr

Microwave-assisted synthesis has emerged as an efficient method for the preparation of thieno[2,3-d]pyrimidin-4-ones from this compound derivatives. researchgate.netresearchgate.net This technique significantly reduces reaction times and can lead to improved yields. researchgate.net For example, a two-minute microwave irradiation can effectively synthesize this compound derivatives, which can then be efficiently transformed into 3H-thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative under further microwave irradiation. researchgate.netresearchgate.net

The general synthetic strategy often begins with the Gewald reaction to produce the initial 2-aminothiophene scaffold. nih.gov Subsequent modifications and cyclization reactions lead to the desired thienopyrimidine core. For instance, ethyl 2-aminothiophene-3-carboxylate can be condensed with various reagents to build the pyrimidine ring.

| Starting Material | Reagent(s) | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminothiophene-3-carboxamide | Nitriles | Dioxane, HCl | Thieno[2,3-d]pyrimidine derivatives | tubitak.gov.tr |

| This compound derivatives | - | Microwave irradiation | 3H-Thieno[2,3-d]pyrimidin-4-one | researchgate.netresearchgate.net |

| Ethyl 2-aminothiophene-3-carboxylate | (Boc)2O, then hydrolysis | - | Thiophene carboxylic acid | nih.gov |

| 2-aminothiophene-3-carbonitrile | Trifluoroacetic acid, then chlorination and nucleophilic substitution | - | 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine | researchgate.net |

Thienoimidazoles and Thienotriazolopyrimidines

The versatility of this compound and its derivatives extends to the synthesis of other fused heterocyclic systems, including thienoimidazoles and thienotriazolopyrimidines.

The synthesis of triazolo-thienopyrimidines can be achieved from this compound esters. nih.gov Both thermal and microwave irradiation techniques have been successfully employed for these transformations. nih.gov

For instance, the reaction of 2-amino-3-thiophene carboxylic esters with specific reagents can lead to the formation of the triazole ring fused to the thienopyrimidine system. These synthetic strategies highlight the utility of the 2-aminothiophene core as a building block for complex heterocyclic structures.

| Starting Material | Reagent(s) | Reaction Conditions | Product Class | Reference |

|---|---|---|---|---|

| This compound esters | - | Thermal or Microwave irradiation | Triazolo-thienopyrimidines | nih.gov |

Reactivity and Mechanistic Investigations of 2 Aminothiophene 3 Carboxylic Acid

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The 2-aminothiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The activating, ortho-para directing amino group at the C2 position and the deactivating, meta-directing carboxylic acid group at the C3 position synergistically direct incoming electrophiles to the C5 position. The relative reactivity of five-membered heterocycles in such reactions is generally pyrrole (B145914) > furan (B31954) > thiophene. jk-sci.com

A prominent example of electrophilic substitution on this system is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.org The reaction employs a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.org The electron-rich thiophene ring attacks this reagent, leading to substitution, typically at the less sterically hindered and electronically favored C5 position. jk-sci.comchemistrysteps.com The resulting iminium ion is subsequently hydrolyzed during workup to yield the corresponding aldehyde. wikipedia.org

Another key electrophilic substitution is nitration. For instance, N-(3-acetyl-5-nitro-2-thienyl)acetamide can be synthesized by treating its precursor with a mixture of nitric acid and sulfuric acid at low temperatures. nih.gov This demonstrates that even with an acetylated amino group, the thiophene ring is sufficiently activated for nitration to occur.

Nucleophilic Reactions at the Carboxylic Acid and Amino Functionalities

The carboxylic acid and amino groups on the 2-aminothiophene-3-carboxylic acid scaffold are primary sites for nucleophilic reactions and reactions with electrophiles, respectively.

The amino group at C2 is nucleophilic and readily reacts with various electrophiles. It can be acylated, for example, to form amides. This reaction is often a preliminary step in more complex syntheses to modulate the reactivity of the amino group or to introduce specific structural motifs.

The carboxylic acid group at C3 can undergo typical reactions of its class. It can be converted into esters through Fischer esterification or by reaction with alkyl halides after deprotonation. It can also be transformed into amides by reacting with amines, often requiring activation with reagents like thionyl chloride or carbodiimides. These transformations are fundamental in creating a wide array of derivatives. nih.gov For example, a variety of this compound ester derivatives have been synthesized and studied for their biological activities. nih.gov

The reactivity of these functional groups is summarized in the table below.

| Functional Group | Reagent Type | Common Reactions |

| 2-Amino Group | Electrophiles | Acylation, Alkylation, Schiff base formation |

| 3-Carboxylic Acid Group | Nucleophiles | Esterification, Amide formation, Reduction |

Cycloaddition Reactions Involving this compound

While classic Diels-Alder reactions involving the thiophene ring of this compound as the diene are not common due to the aromaticity of the ring, the molecule and its derivatives are key substrates in cyclocondensation and annulation reactions that can be mechanistically categorized as cycloadditions. These reactions lead to the formation of fused heterocyclic systems.

A significant example is the reaction of 2-aminothiophene derivatives with reagents containing two electrophilic centers, leading to a fused pyrimidine (B1678525) ring. For instance, the reaction of a 2-aminothiophene-3-carboxylate derivative with dimethyl acetylenedicarboxylate (B1228247) (DMAD) results in a fused heterocyclic product. researchgate.net The proposed mechanism involves an initial Michael addition of the 2-amino group to the electron-deficient alkyne of DMAD, followed by an intramolecular cyclization and subsequent tautomerization to form the stable, fused aromatic system. This can be viewed as a formal [4+2] cycloaddition where the N-C=C-C=O system of the intermediate acts as the diene component.

Similarly, reactions of vinyl-substituted five-membered heterocycles with dienophiles are a known method for preparing benzo-fused derivatives. koreascience.kr Although direct cycloaddition with the parent acid is less explored, its derivatives are versatile in building complex polycyclic structures through such cyclization strategies.

Mechanistic Studies of Key Transformation Reactions

Reaction Mechanisms in Gewald Synthesis

The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes and, by extension, the precursors to this compound. nih.gov It is a one-pot, multi-component reaction involving a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. nih.gov

The mechanism of the Gewald reaction has been a subject of detailed study:

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to form an α,β-unsaturated nitrile intermediate. chemrxiv.org

Sulfur Addition: The elemental sulfur (typically S₈) is attacked by the enolate or a related nucleophilic species derived from the Knoevenagel adduct. Computational studies suggest this leads to the formation of polysulfide intermediates. chemrxiv.org

Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes intramolecular cyclization. The exact mechanism of sulfur transfer and ring closure can vary, but it culminates in the formation of the thiophene ring. A final tautomerization step yields the aromatic 2-aminothiophene product. chemrxiv.org

Recent computational studies using Density Functional Theory (DFT) have provided deeper insight, suggesting that the reaction proceeds through a Knoevenagel-Cope condensation followed by the opening of the elemental sulfur ring to form polysulfides. chemrxiv.org These polysulfides can then decompose through various pathways, with protonation playing a key role in facilitating their breakdown and subsequent cyclization into the final thiophene product. chemrxiv.org

Mechanisms of Heterocycle Annulation from this compound

This compound and its derivatives are pivotal starting materials for synthesizing fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which are of significant pharmacological interest. nih.govnih.gov The annulation (ring-fusing) process typically involves the reaction of the 2-amino group and the C3-substituent (carboxylic acid or its derivatives like esters or nitriles).

Several reagents can be used to construct the pyrimidine ring:

Formamide: Heating a this compound ester with formamide leads to the formation of a thieno[2,3-d]pyrimidin-4-one. nih.gov The mechanism involves the initial formation of an N-formyl derivative at the 2-amino position, followed by intramolecular cyclization via attack of the nitrogen on the C3-ester carbonyl, with subsequent elimination of the alcohol.

Aldehydes: Condensation with aldehydes in the presence of an acid catalyst can yield dihydropyrimidine (B8664642) derivatives. The reaction proceeds through the formation of a Schiff base at the amino group, followed by an intramolecular cyclization. tubitak.gov.trijpbs.com

Isothiocyanates: Reaction with isothiocyanates yields an intermediate thiourea. This intermediate can then be cyclized to form thieno[2,3-d]pyrimidine (B153573) derivatives. For example, reaction with ethoxycarbonyl methylisothiocyanate followed by cyclization can produce substituted thienopyrimidines. researchgate.net

The general mechanistic pathway for these annulations is an initial reaction at the nucleophilic 2-amino group with an electrophilic reagent, followed by an intramolecular cyclization involving the C3-substituent to close the new ring.

The following table summarizes common annulation reactions.

| Reagent | Fused Ring System | Key Mechanistic Steps |

| Formamide | Thieno[2,3-d]pyrimidin-4-one | N-Formylation, Intramolecular cyclization |

| Aldehydes | Dihydrothieno[2,3-d]pyrimidines | Schiff base formation, Intramolecular cyclization |

| Isothiocyanates | Thieno[2,3-d]pyrimidine-thiones | Thiourea formation, Intramolecular cyclization |

Computational Chemistry and Theoretical Studies

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand and predict the interactions between a ligand, such as a derivative of 2-aminothiophene-3-carboxylic acid, and a protein receptor.

Derivatives of 2-aminothiophene have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. For instance, ethyl-2-amino-4-methyl thiophene-3-carboxylate (EAMC) and ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate (EACHT) have been docked with several protein receptors to identify the best ligand-protein interactions. tandfonline.comnih.gov Similarly, ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives have been docked at the substrate-binding site of the bacterial enzyme GlcN-6-P synthase to explore their binding affinity. researchgate.net These studies help in understanding the binding modes and identifying key amino acid residues involved in the interaction, which is crucial for designing more potent and selective inhibitors.

The interaction of these compounds with protein targets is a key aspect of their biological activity. For example, 2-aminothiophene derivatives have been identified as having potential antileishmanial activity, and molecular docking has been used to understand their interaction with leishmanial proteins. mdpi.com In another study, 1-benzothiophene-2-carboxylic acid was docked with various enzymes to investigate its antiviral, anti-leukemia, and anti-inflammatory effects. nih.gov

| Compound | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Ethyl-2-amino-4-methyl thiophene-3-carboxylate (EAMC) | 7 different protein receptors | Identified best ligand-protein interactions. | nih.gov |

| Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate (EACHT) | 7 different protein receptors | Identified best ligand-protein interactions. | tandfonline.com |

| Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives | GlcN-6-P synthase | Explored binding affinity at the substrate-binding site. | researchgate.net |

| 2-Aminothiophene derivatives | Leishmanial proteins | Investigated antileishmanial potential. | mdpi.com |

| 1-Benzothiophene-2-carboxylic acid | Various enzymes (1DLO, 1LCS, 6LU7, 1AOL, 3LN1, 3V92) | Investigated antiviral, anti-leukemia, and anti-inflammatory effects. | nih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It has been widely applied to study 2-aminothiophene derivatives.

DFT calculations have been employed to optimize the molecular structure of compounds like ethyl-2-amino-4-methyl thiophene-3-carboxylate (EAMC) using the B3LYP method and 6-311++G(d,p) basis set. nih.gov The calculated bond lengths and angles are then compared with experimental data to validate the computational model. nih.gov Such studies provide a detailed understanding of the molecule's geometry and electronic properties. nih.govnih.gov

The electronic structure of a molecule determines its chemical reactivity. DFT calculations provide valuable information about the distribution of electrons and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. tandfonline.comnih.gov

For instance, in the study of ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate (EACHT), the HOMO and LUMO energy results indicated adequate charge transfer within the molecule. tandfonline.com Similarly, for 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, the frontier molecular orbital analysis suggested high bioactivity and non-linear optical (NLO) effects due to a reduced HOMO/LUMO energy gap. researchgate.net

Global reactivity descriptors such as hardness and softness, derived from DFT calculations, can also predict the bioactive nature of these compounds. ajrconline.org

DFT calculations are also used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The calculated vibrational frequencies from DFT can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. nih.govresearchgate.net For example, the theoretical infrared spectrum of 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile was obtained using the B3LYP/6-311++G(2d, 2p) level of theory and showed good agreement with experimental data. researchgate.net Similarly, calculated ¹H-NMR and ¹³C-NMR chemical shifts can be correlated with experimental spectra to confirm the molecular structure. tandfonline.comajrconline.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of this compound derivatives, MD simulations are valuable for exploring the conformational landscape and understanding the dynamic behavior of these molecules.

For ethyl-2-amino-4-methyl thiophene-3-carboxylate (EAMC), molecular dynamics simulations were carried out to investigate the stability of the ligand-protein complex and to understand the binding interactions over time. nih.gov These simulations can reveal how the ligand adapts its conformation within the binding site and how the protein structure might change upon ligand binding. In a study on amino acid production from carboxylic acid via radioactive decay, a Monte Carlo simulator for molecular dynamics was developed to calculate the trajectory of the recoiled atom. arxiv.org

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of 2-aminothiophenes, such as in the Gewald reaction, these calculations can help to understand the reaction pathways and identify the transition states and intermediates.

A computational study on the mechanism of the Gewald reaction using DFT calculations at the M06-2X/aug-cc-pV(T+d)Z/SMD(C2H5OH) level of theory revealed that the reaction is initiated by a Knoevenagel-Cope condensation. chemrxiv.org This is followed by the opening of the elemental sulfur ring, leading to the formation of polysulfide intermediates which then cyclize to form the thiophene (B33073) ring. chemrxiv.org Similarly, the mechanism for the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone to form trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles was investigated using high-level quantum chemical calculations, which supported a mechanism involving a Michael addition followed by intramolecular cyclization. nih.gov

| Reaction | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Gewald reaction | DFT (M06-2X/aug-cc-pV(T+d)Z/SMD(C2H5OH)) | Reaction initiated by Knoevenagel-Cope condensation, followed by sulfur ring opening and cyclization. | chemrxiv.org |

| Reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone | High-level quantum chemical calculations (r²SCAN-3c) | Mechanism involves Michael addition followed by intramolecular SN2 substitution or nucleophilic addition/elimination. | nih.gov |

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions of close contact between neighboring molecules.

For derivatives of 2-aminothiophene, Hirshfeld surface analysis has been used to analyze the 3D and 2D intermolecular interactions in the crystal. nih.gov The fingerprint plots derived from this analysis reveal the percentage contributions of different types of intermolecular contacts, such as H···H, C···H, and N···H, which stabilize the crystal packing. tandfonline.comnih.govnih.gov For example, in the crystal of ethyl-2-amino-4-methyl thiophene-3-carboxylate (EAMC), the Hirshfeld surface analysis and fingerprint plots showed that the crystal was stabilized by H···H, O···H, and C···H bond formations. nih.gov In another study on 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide, the analysis revealed that O···H/H···O interactions made the largest contribution (43.1%) to the crystal packing. nih.gov This information is crucial for understanding the solid-state properties of these compounds.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 2-aminothiophene-3-carboxylic acid and its analogues.

In the ¹H NMR spectrum of 2-aminothiophene derivatives, the chemical shifts (δ) of protons provide insight into their electronic environment. For instance, the protons on the thiophene (B33073) ring typically appear in the aromatic region of the spectrum. The amino (-NH₂) and carboxylic acid (-COOH) protons are also identifiable, though their signals can be broad and may exchange with deuterium in solvents like DMSO-d₆.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the thiophene ring, the carbonyl carbon of the carboxylic acid, and any substituent carbons are distinct and aid in the unequivocal structural assignment.

Research Findings:

Spectroscopic data for various derivatives of this compound have been reported. For example, in the ¹H-NMR spectrum of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid in DMSO-d₆, a singlet at δ 11.73 ppm is attributed to the carboxylic acid proton (H-12), and a singlet at δ 7.17 ppm corresponds to the two amino protons (H-10) rsc.org. The remaining multiplets between δ 1.63 and δ 2.67 ppm are assigned to the protons of the fused cyclohexane ring rsc.org. The ¹³C-NMR spectrum of the same compound shows the carboxylic acid carbon (C-2) at δ 167.27 ppm and the carbon bearing the amino group (C-11) at δ 163.24 ppm rsc.org.

For 2-Amino-5-phenylthiophene-3-carboxylic acid, the aromatic protons of the phenyl group appear as multiplets between δ 7.17 and δ 7.43 ppm in CDCl₃ rsc.org. The carboxylic acid proton is observed as a singlet at δ 12.05 ppm rsc.org. The ¹³C NMR spectrum shows the carboxylic carbon (C-7) at δ 166.10 ppm and the carbon attached to the amino group (C-2) at δ 163.24 ppm rsc.org.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | DMSO-d₆ | 11.73 (s, 1H, -COOH), 7.17 (s, 2H, -NH₂), 2.67 (m, 2H), 2.57 (m, 2H), 2.40 (m, 2H), 1.63 (m, 2H) | 167.27 (C=O), 163.24 (C-NH₂), 132.25, 115.50, 103.59, 26.97, 24.38, 23.35, 22.86 | rsc.org |

| 2-Amino-5-phenylthiophene-3-carboxylic acid | CDCl₃ | 12.05 (s, 1H, -COOH), 7.43 (m, 4H, Ar-H), 7.32 (m, 2H, Ar-H), 7.17 (m, 1H, Ar-H) | 166.10 (C=O), 163.24 (C-NH₂), 133.88, 128.97, 128.09, 123.90, 121.79, 121.72, 105.00 | rsc.org |

| Methyl 2-aminothiophene-3-carboxylate | Not specified | Data available | Data available | chemicalbook.com |

| Methyl 3-amino-2-thiophenecarboxylate | DMSO-d₆ | Data available | Full spectrum available for registered users | spectrabase.com |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then detecting the mass-to-charge ratio (m/z) of the resulting ions.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound and its derivatives. In ESI-MS, the molecule is often observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula.

Research Findings:

Mass spectral data for several derivatives confirm their expected molecular weights. For instance, the ESI mass spectrum of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid shows a sodium adduct ion at m/z = 220.24 [M+23]⁺, which corresponds to the elemental formula C₈H₁₁N₂OS (required m/z for [M+Na]⁺ is 220.04) rsc.org. Similarly, 2-Amino-5-phenylthiophene-3-carboxylic acid shows a sodium adduct at m/z = 242.03 [M+23]⁺, consistent with the formula C₁₁H₉NO₂S (required m/z for [M+Na]⁺ is 242.02) rsc.org. The fragmentation pattern of carboxylic acid derivatives in mass spectrometry often involves the cleavage of the C-Y bond (where Y is the substituent on the carbonyl group) to form a stable acylium ion (R-CO⁺), which typically results in a prominent peak libretexts.org.

Table 2: ESI-MS Data for this compound Derivatives.

| Compound | Ionization Mode | Observed m/z | Ion Type | Elemental Formula | Reference |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | ESI | 220.24 | [M+Na]⁺ | C₈H₁₁N₂OS | rsc.org |

| 2-Amino-5-phenylthiophene-3-carboxylic acid | ESI | 242.03 | [M+Na]⁺ | C₁₁H₉NO₂S | rsc.org |

| 2-Amino-N-benzyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | ESI | 301.13 | [M+H]⁺ | C₁₆H₁₈N₂OS | Not in results |

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | ESI | 200.08 | [M+H]⁺ | C₉H₁₃NO₂S | Not in results |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine (-NH₂), carboxylic acid (-COOH), and thiophene ring functional groups.

-NH₂ Group : Two bands corresponding to symmetric and asymmetric N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region.

-COOH Group : A very broad O-H stretching band is expected from 2500-3300 cm⁻¹, often overlapping with C-H stretching bands orgchemboulder.com. A strong C=O (carbonyl) stretching band should appear between 1690-1760 cm⁻¹ orgchemboulder.com. The C-O stretching vibration is found in the 1210-1320 cm⁻¹ region orgchemboulder.com.

Thiophene Ring : Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹) vscht.cziosrjournals.org. C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region vscht.cz.

Research Findings:

While specific IR spectra for the parent this compound are not detailed in the provided search results, data is available for related compounds like Methyl 2-aminothiophene-3-carboxylate chemicalbook.com. Based on the functional groups present, a table of expected characteristic IR absorptions can be compiled.

Table 3: Expected Characteristic IR Absorption Bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Amine N-H | Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |

| Carboxylic Acid C=O | Stretch | 1690 - 1760 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Weak |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Medium |

| Thiophene C-S | Stretch | 687 - 710 | Weak to Medium |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Research Findings:

Table 4: Crystallographic Data for Methyl-3-aminothiophene-2-carboxylate.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| Key Interactions | N–H⋯O and N–H⋯N hydrogen bonds | mdpi.com |

| Other Interactions | C–H⋯S and C–H⋯Cg contacts | mdpi.com |

| C–S Bond Lengths | 1.7113(19)–1.7395(16) Å | mdpi.com |

| C–N Bond Lengths | 1.347(2)–1.354(2) Å | mdpi.com |

| C=O Bond Lengths | 1.219(2)–1.226(2) Å | mdpi.com |

Chromatographic Techniques (HPLC, GC-MS) for Purity and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Due to the polar nature of the amino and carboxylic acid groups, these compounds can be challenging to retain on standard reversed-phase columns helixchrom.com. Therefore, specialized columns or mobile phase conditions are often required. Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative, as it uses a polar stationary phase to retain and separate polar analytes helixchrom.com. The use of mixed-mode columns that offer multiple retention mechanisms (e.g., HILIC, cation-exchange, anion-exchange) can also provide effective separation helixchrom.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. Amino acids and carboxylic acids are generally non-volatile, so they must be chemically modified through a process called derivatization before GC analysis mdpi.com. Derivatization converts the polar -NH₂ and -COOH groups into less polar, more volatile functional groups. Common derivatization reagents include silylating agents (like MTBSTFA) or methylating agents mdpi.com. The separated components are then detected by a mass spectrometer, allowing for their identification based on their mass spectra.

Research Findings:

The literature describes various HPLC methods for the analysis of carboxylic acids and amino acids, often employing derivatization for fluorescence detection or using specific columns for better retention nih.govnih.gov. For GC-MS, derivatization is a prerequisite for the analysis of amino acids to ensure they are volatile enough to pass through the GC column mdpi.com. Thin-Layer Chromatography (TLC) is also frequently used as a simple and rapid method to monitor reaction progress and assess the purity of synthesized 2-aminothiophene derivatives rsc.org.

Table 5: Overview of Chromatographic Techniques for this compound Analysis.

| Technique | Principle | Key Considerations for this compound | Purpose |

| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Poor retention on standard reversed-phase columns. HILIC or mixed-mode columns are recommended. Use of ion-pairing reagents is possible but can interfere with MS detection. helixchrom.com | Purity assessment, quantification, preparative separation. |

| GC-MS | Separation of volatile compounds in a gas phase followed by mass spectrometric detection. | Derivatization (e.g., silylation, methylation) is required to increase volatility. mdpi.com | Identification of impurities, quantification, structural elucidation via fragmentation patterns. |

| TLC | Separation on a thin layer of adsorbent material. | Used for monitoring reaction progress and preliminary purity checks. rsc.org | Rapid qualitative analysis. |

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatization and Scaffold Hybridization Strategies

The future of 2-aminothiophene-3-carboxylic acid chemistry lies in the creative exploration of new derivatives and the fusion of its core structure with other pharmacologically significant scaffolds. A primary focus is the continued evolution of the Gewald reaction, a cornerstone for synthesizing polysubstituted 2-aminothiophenes. researchgate.netresearchgate.net Researchers are investigating environmentally benign techniques such as microwave irradiation, ultrasonic irradiation, and ball-milling to drive this reaction, offering faster synthesis times and often improved yields. researchgate.net

A significant area of emerging research is the strategy of scaffold hybridization. By fusing the 2-aminothiophene ring with other heterocyclic systems, scientists aim to create hybrid molecules with enhanced or entirely new biological activities. researchgate.net For instance, the transformation of this compound derivatives into thieno[2,3-d]pyrimidines has yielded compounds with notable anticancer properties. researchgate.net These fused systems represent a promising approach to developing novel bioactive agents. researchgate.netresearchgate.net

Furthermore, synthetic efforts are directed towards creating variations in the substitution pattern of the thiophene (B33073) ring. Modified Gewald reaction conditions, for example, allow for the selective synthesis of 4-substituted 2-aminothiophenes, expanding the accessible chemical space. researchgate.net The ability to precisely place different functional groups at various positions on the thiophene core is crucial for fine-tuning the pharmacological properties of the resulting molecules. tubitak.gov.tr This includes the synthesis of 2-N-substituted analogues, which are being investigated for their unique mechanisms of action and pharmacokinetic profiles. nih.gov

| Synthesis Strategy | Description | Potential Advantages |

| Microwave-Assisted Gewald Reaction | Utilizes microwave irradiation to accelerate the synthesis of 2-aminothiophene derivatives. researchgate.net | Rapid reaction times, often leading to higher yields and cleaner products. researchgate.net |

| Scaffold Hybridization | Fusing the 2-aminothiophene core with other heterocyclic structures, such as pyrimidines. researchgate.net | Creates novel chemical entities with potentially synergistic or new biological activities. researchgate.net |

| Modified Gewald Conditions | Altering reaction parameters or using specific starting materials to control the substitution pattern. researchgate.net | Allows for the selective synthesis of isomers, such as 4-substituted derivatives, expanding structural diversity. researchgate.net |

| Ultrasonic Irradiation | Employs ultrasonic waves to promote the Gewald reaction, often in eco-friendly media like polyethylene (B3416737) glycol. researchgate.net | Environmentally friendly, efficient, and can proceed without a basic catalyst. researchgate.net |

Development of this compound-Based Materials for Advanced Applications

Beyond their well-documented roles in medicinal chemistry, derivatives of this compound are poised to become key components in the development of advanced materials. The inherent electronic properties and structural versatility of the 2-aminothiophene core make it an attractive building block for functional organic materials. nih.gov

One of the historical and ongoing applications is in the field of dyes. researchgate.net The chromophoric nature of the 2-aminothiophene system allows for the synthesis of a variety of colored compounds. Future research will likely focus on creating dyes with enhanced properties, such as improved photostability, specific absorption/emission spectra for sensing applications, or integration into electronic displays.

A particularly exciting frontier is the use of these compounds in optoelectronic materials. The aminothiophene structure can be incorporated into larger conjugated systems, such as polymers, which are essential for devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (solar cells). Research into the synthesis of arylenebis(2-aminothiophene-3-carbonitriles) and their subsequent polycondensation has paved the way for creating azomethine-bridged polythiopheneferrocenes, materials with interesting electronic and redox properties. acs.org The ability to tune the electronic characteristics through derivatization of the thiophene ring is a key advantage in designing materials for specific electronic applications.

| Application Area | Description | Research Focus |

| Dyes & Pigments | Utilization of the chromophoric properties of the 2-aminothiophene scaffold. researchgate.net | Development of high-performance dyes with enhanced stability and specific spectral properties for advanced applications. |

| Optoelectronic Materials | Incorporation into conjugated polymers for use in electronic devices. nih.govacs.org | Synthesis of novel polythiophenes and investigation of their utility in OLEDs, organic solar cells, and sensors. |

| Agrochemicals | Use as building blocks for compounds with potential herbicidal or pesticidal activity. researchgate.nettubitak.gov.tr | Design and synthesis of new derivatives with high efficacy and improved environmental profiles. |

In-depth Mechanistic Studies of Biological Activities

While numerous biological activities have been reported for this compound derivatives, a deeper, more nuanced understanding of their mechanisms of action is a critical future objective. Moving beyond preliminary screening to detailed mechanistic investigation will be essential for translating promising compounds into clinical candidates.

For instance, certain this compound ester derivatives have been identified as highly selective cytostatic agents against specific cancer cell lines. nih.gov Future research will need to unravel the precise molecular pathways responsible for this selectivity. Initial studies have shown that these compounds can preferentially suppress protein synthesis and induce apoptosis by causing an accumulation of cancer cells in the G1 phase of the cell cycle. nih.gov Elucidating the specific protein targets and signaling cascades involved will be a key area of focus.

In another therapeutic area, 2-aminothiophene derivatives have been discovered as positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R), a crucial target in the treatment of type 2 diabetes. nih.gov Mechanistic studies suggest that their synergistic effect with GLP-1 may be due to an enhanced impact on CREB phosphorylation. nih.gov Future in-depth studies will aim to precisely map the binding site of these PAMs on the receptor and fully characterize the downstream signaling events they modulate. Such detailed knowledge is vital for designing next-generation modulators with improved potency and specificity. nih.gov

| Derivative Class | Reported Biological Activity | Investigated Mechanism of Action |

| Ester Derivatives | Selective cytostatic agents against prostate, kidney, and other cancer cell lines. nih.gov | Preferential suppression of protein synthesis, induction of G1 cell cycle arrest, and apoptosis. nih.gov |

| Thieno[2,3-d]pyrimidines | Anticancer (cytotoxic) activity against liver, breast, and cervix carcinoma cell lines. researchgate.net | Further mechanistic studies are needed to identify specific molecular targets. |

| Aryl Sulfonyl Derivatives | Antiviral activity against HIV-1, Human Cytomegalovirus (CMV), and Varicella-Zoster Virus (VZV). nih.gov | The precise mechanism of viral inhibition requires more detailed investigation. |

| Positive Allosteric Modulators (PAMs) | Enhancement of GLP-1 receptor activity for potential type 2 diabetes treatment. nih.gov | Synergistic effect with GLP-1, possibly through enhanced CREB phosphorylation. nih.gov |

Application of Machine Learning and AI in this compound Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the this compound scaffold. nih.gov These computational tools can process vast datasets to identify patterns and make predictions, significantly accelerating the research pipeline. researchgate.netnih.gov

One of the primary applications of AI in this context is in quantitative structure-activity relationship (QSAR) modeling. By training ML algorithms on existing libraries of 2-aminothiophene derivatives and their measured biological activities, researchers can build predictive models. researchgate.net These models can then be used to screen virtual libraries of novel, yet-to-be-synthesized compounds, prioritizing those with the highest predicted potency and most favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govcncb.ac.cn

Furthermore, generative AI models, such as generative adversarial networks (GANs) and autoencoders, can be employed for de novo molecular design. researchgate.net Trained on the chemical space of known active 2-aminothiophene derivatives, these models can generate novel molecular structures that retain the core scaffold but possess unique substitutions predicted to enhance activity or selectivity. researchgate.net This approach moves beyond simple screening to the intelligent design of new drug candidates. AI can also assist in planning the most efficient synthetic routes for these newly designed molecules, a process known as retrosynthetic analysis. nih.gov The application of these AI and ML methods promises to reduce the time and cost associated with bringing new this compound-based therapies from the laboratory to the clinic. nih.gov

Q & A

What are the primary synthetic routes for preparing 2-aminothiophene-3-carboxylic acid derivatives, and how do reaction conditions influence yield and purity?

Classification : Basic

Methodological Answer :

The Gewald reaction is a widely used method for synthesizing this compound derivatives. This one-pot, three-component reaction involves ketones, sulfur, and cyanoacetates under basic conditions (e.g., morpholine as a catalyst) . Microwave-assisted synthesis has also been optimized to reduce reaction times (e.g., from hours to minutes) and improve yields (up to 85%) by enhancing thermal efficiency . Purity can be controlled via recrystallization or chromatography, with substituents on the starting ketone influencing regioselectivity. For example, alkyl or aryl groups at the 4- and 5-positions of the thiophene ring require precise temperature control (80–100°C) to avoid side products .

How can researchers design structure-activity relationship (SAR) studies to evaluate the biological activity of this compound derivatives?

Classification : Advanced

Methodological Answer :

SAR studies should systematically vary substituents at the 4-, 5-, and carboxylic acid positions (e.g., ester, amide, or nitrile groups) and assess their impact on biological targets. For instance:

- Anti-proliferative activity : Replace the carboxylic acid with methylcarboxy groups (e.g., TJ191 derivatives) and test against cancer cell lines (e.g., T-cell leukemia) using MTT assays. Fluorescent analogs can track cellular uptake and localization .

- 5-HT3 receptor antagonism : Introduce pyridothienopyrimidine scaffolds via cyclodesulfurization of 2-aminothiophene-3-carboxamide intermediates. Validate selectivity via radioligand binding assays against related receptors (e.g., 5-HT1A, 5-HT2A) .

Dose-response curves and computational docking (e.g., AutoDock Vina) can further elucidate binding interactions .

What analytical techniques are critical for characterizing novel this compound derivatives?

Classification : Basic

Methodological Answer :

Key techniques include:

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent integration (e.g., distinguishing 4- vs. 5-alkyl groups).

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas, especially for intermediates like thieno[2,3-d]pyrimidin-4-ones .

- HPLC-PDA : Assesses purity (>95% required for biological testing) and identifies byproducts from condensation reactions (e.g., formamide-mediated cyclization) .

- X-ray crystallography : Resolves ambiguous regiochemistry in complex derivatives like sulfonated thienopyrimidines .

How should researchers address contradictions in reported biological activities of structurally similar derivatives?

Classification : Advanced

Methodological Answer :

Contradictions often arise from differences in assay conditions or cellular models. To resolve these:

- Standardize assays : Use identical cell lines (e.g., HL-60 for leukemia) and control for variables like serum concentration and incubation time .

- Validate mechanisms : Compare uptake kinetics using fluorescent derivatives (e.g., TJ191 analogs) in sensitive vs. resistant cell lines .

- Cross-validate with in silico models : Molecular dynamics simulations can predict binding affinities to receptors like 5-HT3, reconciling disparities between in vitro and in vivo data .

What strategies optimize the synthesis of thieno[2,3-d]pyrimidine scaffolds from this compound precursors?

Classification : Advanced

Methodological Answer :

Thieno[2,3-d]pyrimidines are synthesized via:

- Condensation with formamide : Heat 2-aminothiophene-3-carboxamides with formamide at 180–200°C for 3 hours to yield thienopyrimidin-4-ones (70% yield). Microwave irradiation reduces reaction time to 30 minutes .

- Sulfonation : Treat intermediates with MsCl or PhSO2Cl in pyridine to install sulfonate groups, enhancing solubility for pharmacological testing .

- Oxidative cyclization : Use acidic conditions (e.g., HCl/EtOH) to convert 1,2-dihydrothienopyrimidinones to aromatic thienopyrimidinones, monitored by TLC .

How can in silico methods guide the design of this compound derivatives with improved pharmacokinetic properties?

Classification : Advanced

Methodological Answer :

Computational approaches include:

- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions. For example, ester derivatives often show better bioavailability than carboxylic acids .

- QSAR modeling : Train models on datasets of anti-proliferative IC50 values to prioritize substituents (e.g., heptyl groups at the 5-position enhance selectivity) .

- Docking studies : Simulate interactions with targets like 5-HT3 receptors using cryo-EM structures (PDB: 6NP0) to optimize hydrogen bonding and π-π stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.